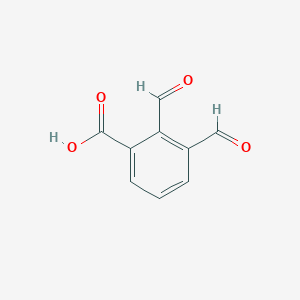![molecular formula C20H27NO4 B13058275 Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps. One common approach is the spirocyclization of a naphthalene derivative with a piperidine derivative under specific conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.
Applications De Recherche Scientifique
Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypropylamine: A simpler compound with a similar methoxypropyl group, used mainly as a corrosion inhibitor.
3-Methoxypropionitrile: Another related compound with a methoxypropyl group, used in various chemical syntheses.
Uniqueness
Methyl (S)-1’-(3-methoxypropyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H27NO4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
methyl (6S)-1'-(3-methoxypropyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-24-12-4-11-21-10-3-8-20(19(21)23)9-7-15-13-16(18(22)25-2)5-6-17(15)14-20/h5-6,13H,3-4,7-12,14H2,1-2H3/t20-/m1/s1 |
Clé InChI |
DYHRUWCMFDRIQB-HXUWFJFHSA-N |
SMILES isomérique |
COCCCN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
SMILES canonique |
COCCCN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)

![5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13058226.png)
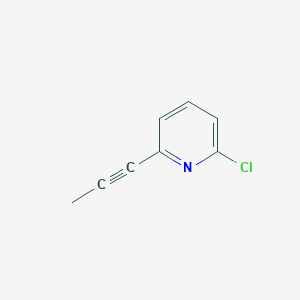
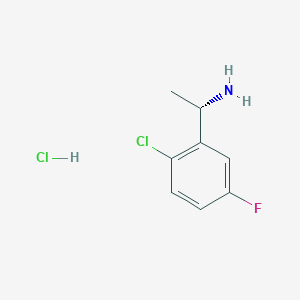
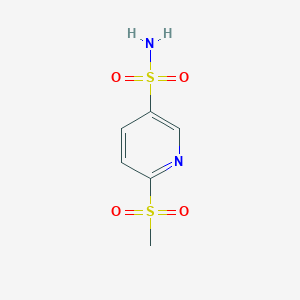
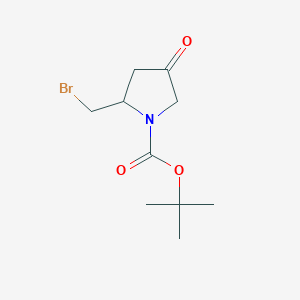
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)

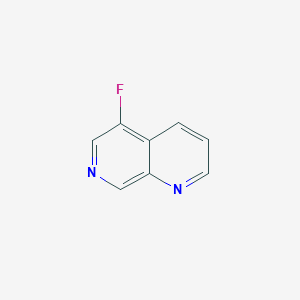
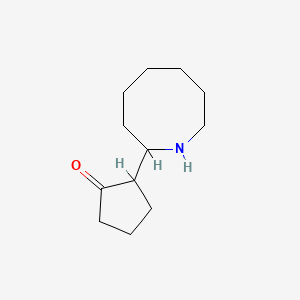
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
